molecular formula C9H7N3 B12277477 5-Methylimidazo[1,2-a]pyridine-3-carbonitrile

5-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12277477
M. Wt: 157.17 g/mol
InChI Key: BMHPDTVBFZAKSC-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the nitrile group.

    Imidazo[1,2-a]pyridine-3-carboxamide: Contains a carboxamide group instead of a nitrile group.

Uniqueness: 5-Methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-3-2-4-9-11-6-8(5-10)12(7)9/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPDTVBFZAKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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